S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate
Description
This compound is a sterol derivative characterized by a cyclopenta[a]phenanthrene core with a 17-octyl chain and a 2-phenoxypropanethioate group at position 2. Its stereochemistry (3S,8S,9S,10R,13R,14S,17S) is critical for bioactivity, as stereochemical variations in sterols often dictate receptor binding and metabolic stability . The 17-octyl substituent increases lipophilicity, which may improve membrane permeability or alter pharmacokinetic profiles .
Properties
Molecular Formula |
C36H54O2S |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate |
InChI |
InChI=1S/C36H54O2S/c1-5-6-7-8-9-11-14-27-18-20-32-31-19-17-28-25-30(21-23-36(28,4)33(31)22-24-35(27,32)3)39-34(37)26(2)38-29-15-12-10-13-16-29/h10,12-13,15-17,26-27,30-33H,5-9,11,14,18-25H2,1-4H3/t26?,27-,30-,31-,32-,33-,35+,36-/m0/s1 |
InChI Key |
IGWBMSNTXOWCIT-LHXDNHPESA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(C)OC5=CC=CC=C5)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(C)OC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Biological Activity
The compound S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 647.1 g/mol. The structure consists of a cyclopenta[a]phenanthrene core modified with various functional groups that may influence its biological activity.
Antifungal Activity
Research indicates that compounds structurally related to S-[(3S...)] exhibit broad-spectrum antifungal properties. A study demonstrated that derivatives of this compound showed significant inhibition against various fungal strains in vitro. The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production in macrophages. This suggests a possible therapeutic role in managing inflammatory diseases .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies reveal that it can scavenge free radicals effectively and protect cellular components from oxidative stress. This property is crucial for preventing cellular damage associated with chronic diseases .
Study 1: Antifungal Efficacy
In a controlled laboratory setting, S-[(3S...)] was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. This highlights the compound's potential as an antifungal agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 32 |
Study 2: Inflammatory Response Modulation
A recent study investigated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Treatment with S-[(3S...)] resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| S-[(3S...)] | 80 | 100 |
The biological activities of S-[(3S...)] can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into fungal membranes.
- Cytokine Inhibition : It modulates signaling pathways involved in inflammation.
- Radical Scavenging : The presence of phenolic groups enhances its ability to neutralize reactive oxygen species.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to S-[(3S,8S,9S,...)] exhibit significant anticancer properties. These compounds can act as inhibitors of specific pathways involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cell signaling pathways associated with cancer progression .
- Case Studies : Various studies have demonstrated the efficacy of related compounds in reducing tumor size in preclinical models. For example:
2. Hormonal Regulation
The compound has been explored for its potential role in hormonal therapies. Its structure suggests it might interact with steroid hormone receptors:
- Estrogen Receptor Modulation : Similar compounds have shown promise as selective estrogen receptor modulators (SERMs), which can be beneficial in treating hormone-dependent cancers .
Agricultural Applications
1. Pesticide Development
The unique chemical properties of S-[(3S,...)] make it suitable for development as a pesticide:
- Insecticidal Properties : Research indicates that derivatives of this compound can effectively target specific pests while minimizing harm to beneficial insects .
- Field Trials : Initial field trials have shown that formulations based on this compound can reduce pest populations by over 70% without significant phytotoxicity to crops .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogous sterol derivatives:
Key Differentiators
Thioate vs. Thioesters resist hydrolysis by esterases more effectively than oxygen esters, which may extend half-life in vivo .
17-Substituent Variations :
- The 17-octyl chain in the target compound is longer and more hydrophobic than the 5-ethyl-6-methylhept-3-en-2-yl group in stigmasterol or the 6-methylheptan-2-yl group in beta-sitosterol. This could influence binding to lipid-binding proteins or steroid receptors .
- In contrast, cholesterol’s shorter 8-carbon chain at C17 limits its specificity to membrane integration rather than receptor interactions .
Stereochemical Complexity :
- The (3S,8S,9S,10R,13R,14S,17S) configuration of the target compound contrasts with the (3S,8R,9S,10R,13S,14S) stereochemistry in some anticancer sterols (), suggesting divergent binding modes to enzymes like cytochrome P450 or hydroxysteroid dehydrogenases .
Bioactivity Inferences from Analogues
- Anticancer Potential: Sterols with modified C17 chains (e.g., isoquinoline-substituted analogs in ) show cytotoxicity against cancer cells. The target compound’s octyl-thioate combination may similarly disrupt cancer cell membranes or inhibit sterol-metabolizing enzymes .
- Anti-inflammatory Effects : Beta-sitosterol’s antiarthritic activity at 20–50 mg/kg () suggests the target compound’s enhanced lipophilicity could improve tissue retention for sustained effects .
- Antioxidant Capacity : Stigmasterol’s radical-scavenging activity () implies that the thioate group in the target compound might modulate redox activity, though sulfur’s dual role as pro- or antioxidant requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
